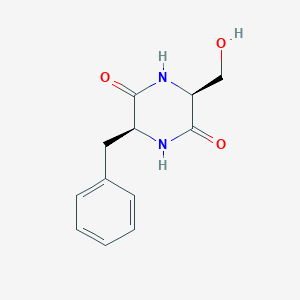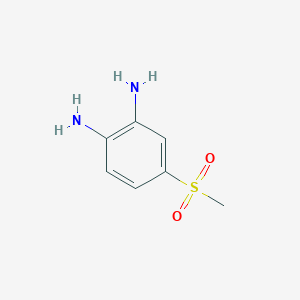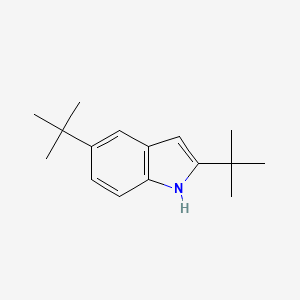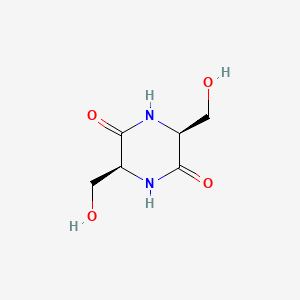
Ser-His
Vue d'ensemble
Description
The Serine-Histidine-Aspartate motif, also known as “Ser-His”, is one of the most thoroughly characterized catalytic motifs in biochemistry . The Ser-His dipeptide is the shortest active peptide . This dipeptide not only hydrolyzes proteins and DNA but also catalyzes the formation of peptides and phosphodiester bonds .
Synthesis Analysis
The formation of Ser-His has been observed in reactions of N-DIPP-Ser with His or other amino acids in an aqueous system . N-DIPP-Ser incubated with His can form Ser-His more efficiently than with other amino acids . A synergistic effect involving the two side chains of Ser and His is presumed to be the critical factor for the selectivity of this specific peptide formation .
Molecular Structure Analysis
Ser-His cleaves a broad spectrum of substrate proteins of varying secondary structures . Moreover, Ser-His could cleave at all 20 amino acids with different efficiencies according to the protein .
Chemical Reactions Analysis
Ser-His not only promotes the condensation of amino acids and ribonucleotides but also cleaves DNA and proteins reversibly . Additionally, Ser-His can indirectly promote the growth of membranes .
Applications De Recherche Scientifique
1. Biomolecule Detection
Surface Enhanced Raman Spectroscopy (SERS) is utilized in detecting biomolecules. This technique combines the molecular specificity of Raman spectroscopy with metallic nanoparticles to enhance signal intensity significantly. SERS is instrumental in characterizing various biomolecules and has applications in pathogen detection and cancer diagnosis due to its sensitivity and reliability (Cialla et al., 2014).
2. Environmental Pollutants Detection
SERS technology, known for its high sensitivity and selectivity, is applied in detecting environmental pollutants. This includes heavy metal ions, polycyclic aromatic hydrocarbons, pathogenic microorganisms, and pesticides. The technology's advantages and disadvantages in these applications are analyzed, predicting the development tendency of SERS (Yang Pan et al., 2014).
3. Medical Diagnostics and Bio-imaging
SERS is used for ultra-sensitive biochemical sensing and providing chemical fingerprints, useful in medical diagnostics and bio-imaging. It helps in detecting cancer and multiple drug resistance bacteria, monitoring drug delivery, and photothermal therapy response (Paresh Ch and Rachel D Ray, 2013).
4. Sensing, Microreaction, and Data Storage
3D SERS platforms with additional plasmonic materials offer higher hotspot density and greater flexibility in design. These platforms find applications in sensing, microreactions, and data storage, including stand-off detection of airborne analytes and in situ monitoring at the molecular level during reactions (Gia Chuong Phan‐Quang et al., 2019).
5. Ultrasensitive Sensing Platform
SERS-based sensing platforms offer ultrasensitive detection of chemicals and biological analytes. These platforms are highly desirable in fields like analytical chemistry, life science, materials science, biomedical diagnostics, and forensic science. They present a comprehensive reference guideline for developing optimal detection approaches for real-world applications (Yufeng Yuan et al., 2017).
6. Radiobiological Research
SERS is applied in radiobiological research for sensitive probing of biochemical reactions. This application is exemplified in the study of radiation-induced biochemical reactions, like the transformation of phenylalanine to tyrosine under particle irradiation, providing insights into the interaction between particle radiation and biological systems (Jingjing Zhang et al., 2014).
7. Cancer Biomarker Detection
Plasmonic nanoparticles are used in SERS immunoassays for enzyme-free detection of cancer biomarkers, showcasing high selectivity and sensitivity. This technique has been successfully applied in detecting prostate-specific antigen in serum samples, indicating potential for clinical cancer diagnosis (Lin Yang et al., 2018).
8. Electrochromic Technology for SERS
Electrochromic technology, typically used in displays and smart windows, is adapted for SERS substrates. This approach ensures reproducibility and renewability of SERS substrates, crucial for quantitative analysis and standardized production in SERS applications (Shan Cong et al., 2019).
9. Mycotoxin Detection in Agri-food Products
SERS is employed for detecting trace mycotoxins in complex food matrices, ensuring food safety. This technique offers high sensitivity, rapidness, and non-destructiveness, although challenges remain in preparing high-performance SERS substrates for on-site quantitative analysis (Zhihui Wu et al., 2021).
10. Cancer Detection and Imaging
SERS technologies have grown significantly in biomedical research, particularly in cancer diagnostics. They are used for multiplexed detection and identification of new biomarkers, single-nucleotide polymorphisms, and circulating tumor cells. SERS also serves as a tool for cancer imaging and has potential for clinical translation (M. Vendrell et al., 2013).
11. Graphene-Based SERS Sensing
Graphene-based SERS has been a focus due to its semi-metallic properties and Raman enhancement effects. The combination of noble metals and graphene in SERS substrates addresses stability and sensitivity challenges, finding applications in life sciences, food safety, and environmental monitoring (Qingwei Zhou et al., 2022).
12. Bioanalysis and Biomedical Applications
Graphene-based substrates in SERS enhance sensing performance and expand applications in biomedical areas like biomolecule detection, bio-imaging, cancer diagnosis, therapy, and drug delivery. Applications in food safety and environmental monitoring are also explored (H. Lai et al., 2018).
13. Biological and Biomedical Applications
SERS's application in biological and biomedical detection is feasible due to its molecular specificity and high sensitivity. This review highlights its use in investigating cells and detecting cancer cells and tumour margins under in vivo conditions, discussing examples for theranostic approaches (D. Cialla‐May et al., 2017).
14. Arctic Water and Sediment Analysis
SERS is applied in the arctic area for analyses of water and sediment, crucial for scientific and economic interests. SERS substrates were tested for their capability to detect different substances in the water at very small concentrations, demonstrating the versatility of SERS in environmental studies (A. Kolomijeca et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMPDHTZJJCGEI-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426797 | |
| Record name | serylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Serylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
67726-09-4 | |
| Record name | serylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Serylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




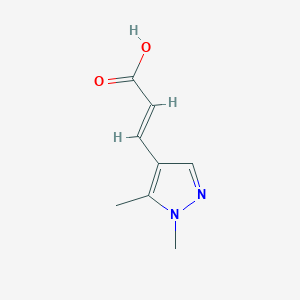


![3-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1353267.png)




